molecular formula C9H10O5 B14007779 1-(2,3,6-Trihydroxy-4-methoxyphenyl)ethanone CAS No. 6342-71-8

1-(2,3,6-Trihydroxy-4-methoxyphenyl)ethanone

Cat. No.: B14007779
CAS No.: 6342-71-8
M. Wt: 198.17 g/mol
InChI Key: JPWHIKGTYNGPEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3,6-Trihydroxy-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H10O5 It is a derivative of acetophenone and is characterized by the presence of three hydroxyl groups and one methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,3,6-Trihydroxy-4-methoxyphenyl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 2,3,6-trihydroxy-4-methoxybenzaldehyde with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,6-Trihydroxy-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenyl ethanones.

Scientific Research Applications

1-(2,3,6-Trihydroxy-4-methoxyphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3,6-Trihydroxy-4-methoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4,6-Trihydroxyphenyl)ethanone
  • 1-(2,6-Dihydroxy-4-methoxyphenyl)ethanone
  • 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone
  • 1-(2-Hydroxy-4-methoxyphenyl)ethanone

Uniqueness

1-(2,3,6-Trihydroxy-4-methoxyphenyl)ethanone is unique due to the specific arrangement of its hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interactions that similar compounds may not exhibit.

Properties

CAS No.

6342-71-8

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

1-(2,3,6-trihydroxy-4-methoxyphenyl)ethanone

InChI

InChI=1S/C9H10O5/c1-4(10)7-5(11)3-6(14-2)8(12)9(7)13/h3,11-13H,1-2H3

InChI Key

JPWHIKGTYNGPEN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1O)OC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.